molecular formula C7H10BrClN2 B1531063 6-Bromo-2-ethylaminopyridine, HCl CAS No. 724770-74-5

6-Bromo-2-ethylaminopyridine, HCl

Cat. No. B1531063
CAS RN: 724770-74-5
M. Wt: 237.52 g/mol
InChI Key: CTGFUHCVLOERIZ-UHFFFAOYSA-N
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Description

6-Bromo-2-ethylaminopyridine, HCl, also known as 6-Bromo-N-ethylpyridin-2-amine hydrochloride, is a chemical compound with the molecular formula C7H10BrClN2 . It has an average mass of 237.525 Da and a monoisotopic mass of 235.971588 Da .


Molecular Structure Analysis

The molecular structure of 6-Bromo-2-ethylaminopyridine, HCl consists of a pyridine ring substituted with a bromine atom at the 6th position and an ethylamine group at the 2nd position .

Scientific Research Applications

Synthesis and Ligand Applications

6-Bromo-2-ethylaminopyridine, HCl, serves as a versatile building block in the synthesis of various complex molecules due to its reactivity and the presence of both a bromo and an ethylamino group. For example, Charbonnière, Weibel, and Ziessel (2002) have utilized derivatives of bromopyridines, such as 6-bromo-2,2'-bipyridine, for the synthesis of flexible polydentate ligands. These ligands have been applied in the preparation of complex molecules with potential applications in coordination chemistry, demonstrating the role of bromopyridines in constructing sophisticated chemical architectures with specific functions. The methodology involves key steps such as radical bromination and nucleophilic substitutions, showcasing the compound's utility in creating multifunctional ligands for diverse scientific applications (Charbonnière, Weibel, & Ziessel, 2002).

Pharmaceutical Intermediates

6-Bromo-2-ethylaminopyridine, HCl, is also significant in the pharmaceutical sector as an intermediate for synthesizing bioactive molecules. Hirokawa, Horikawa, and Kato (2000) describe an efficient synthesis pathway for 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a crucial intermediate in creating potent dopamine and serotonin receptor antagonists. This process exemplifies the compound's value in developing therapeutics, highlighting its contribution to medicinal chemistry through innovative synthesis strategies that enable the creation of compounds with targeted biological activities (Hirokawa, Horikawa, & Kato, 2000).

Safety and Hazards

When handling 6-Bromo-2-ethylaminopyridine, HCl, it’s important to avoid dust formation and avoid breathing mist, gas, or vapours. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

6-bromo-N-ethylpyridin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2.ClH/c1-2-9-7-5-3-4-6(8)10-7;/h3-5H,2H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTGFUHCVLOERIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=CC=C1)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674776
Record name 6-Bromo-N-ethylpyridin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

724770-74-5
Record name 6-Bromo-N-ethylpyridin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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